molecular formula C18H17N3O3S2 B2402513 N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-33-8

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2402513
CAS RN: 864922-33-8
M. Wt: 387.47
InChI Key: HIAFWOMTIRTUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves the inhibition of various enzymes and transcription factors that play a crucial role in the regulation of inflammatory and tumorigenic processes. It has been shown to inhibit the activity of COX-2, iNOS, and MMPs, which are known to be involved in the inflammatory response. Additionally, it has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and tumorigenesis.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying the mechanisms underlying inflammatory and tumorigenic processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory and tumorigenic diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound. Finally, the development of new methods for improving the solubility and bioavailability of this compound could also be a promising area of research.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves the reaction of 2-methoxybenzoyl chloride with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thioacetic acid to obtain the final product.

Scientific Research Applications

N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been found to modulate various biological pathways such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-13-9-7-12(8-10-13)17-20-18(26-21-17)25-11-16(22)19-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAFWOMTIRTUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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